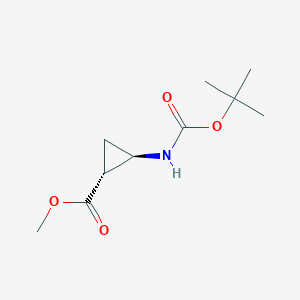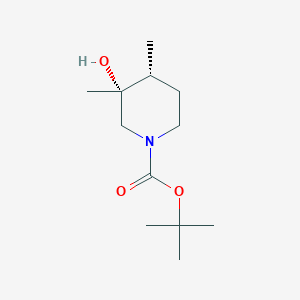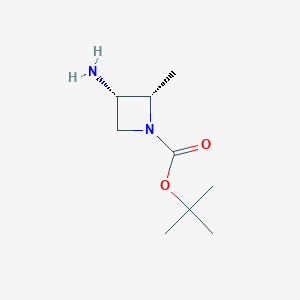![molecular formula C9H19ClN2O2 B3393227 tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride CAS No. 2068138-00-9](/img/structure/B3393227.png)
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
Descripción general
Descripción
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride: is a chemical compound with the molecular formula C9H19ClN2O2. It is often used in various chemical and biological research applications due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride typically involves the protection of the amine group using tert-butyl carbamate (Boc) and subsequent formation of the azetidine ring. The reaction conditions often include the use of hydrogen chloride gas for deprotection in solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound may involve scalable and sustainable techniques such as the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid. This method allows for the quantitative deprotection of the tert-butyl carbamate protecting group under anhydrous conditions .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in different industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate
Uniqueness: tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride is unique due to its specific stereochemistry and the presence of the azetidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,5R)-rel-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393149.png)


![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/structure/B3393171.png)






![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B3393250.png)
![(3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3393258.png)
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3393265.png)

